molecular formula C12H12N2O B2446382 1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 202285-57-2

1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one

Cat. No.: B2446382
CAS No.: 202285-57-2
M. Wt: 200.241
InChI Key: BIVFNKZXBRUIEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one is a chemical compound with the molecular formula C12H12N2O. It is known for its unique structure, which includes a pyridine ring and a pyrrole ring, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one typically involves the reaction of 2-methyl-5-(pyridin-4-yl)-1H-pyrrole with ethanoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce alcohol derivatives .

Mechanism of Action

The mechanism of action of 1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one is unique due to the presence of both pyridine and pyrrole rings, which confer distinct chemical and biological properties. This dual-ring structure makes it a versatile compound in various research applications .

Properties

IUPAC Name

1-(2-methyl-5-pyridin-4-yl-1H-pyrrol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-11(9(2)15)7-12(14-8)10-3-5-13-6-4-10/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVFNKZXBRUIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1)C2=CC=NC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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